N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic acetamide derivative featuring a thiazole core with a tert-butyl substituent, a pyridazinone ring, and a furan-2-yl group. Its Z-configuration at the thiazole-imine bond and the electron-withdrawing pyridazinone moiety contribute to its unique electronic and steric properties.
Properties
Molecular Formula |
C17H18N4O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C17H18N4O3S/c1-17(2,3)13-10-25-16(18-13)19-14(22)9-21-15(23)7-6-11(20-21)12-5-4-8-24-12/h4-8,10H,9H2,1-3H3,(H,18,19,22) |
InChI Key |
YSQFIQZTCDDGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the furan ring, and the pyridazine ring, followed by their coupling to form the final compound. Common reagents used in these reactions include thionyl chloride, tert-butylamine, and various catalysts to facilitate the formation of the rings and their subsequent coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers or amines.
Scientific Research Applications
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the molecular targets.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamide Derivatives
- Thiazole vs.
- Pyridazinone vs. Pyridine/Naphthalene: The pyridazinone ring provides hydrogen-bonding capability via its carbonyl group, contrasting with the π-π stacking propensity of naphthalene or the basicity of pyridine .
Spectroscopic and Physicochemical Properties
Table 3: Comparative Spectral Data
- The target compound’s NH proton is expected to resonate downfield (δ ~10.8–11.0 ppm) due to the electron-withdrawing pyridazinone, similar to 6b and 6c .
- The tert-butyl group may introduce steric hindrance, reducing solubility compared to naphthyloxymethyl or pyridine-containing analogs .
Research Implications and Limitations
- Biological Activity: Thiazole and pyridazinone moieties are associated with kinase inhibition and anticancer activity, as seen in benzothiazole derivatives .
- Crystallographic Validation : Tools like SHELXL () and structure-validation protocols () would be critical for confirming the Z-configuration and tautomeric stability.
Limitations : Absence of empirical data (e.g., IC₅₀, logP) for the target compound restricts a comprehensive comparison. Further studies are required to evaluate its pharmacokinetic and mechanistic profiles.
Biological Activity
Overview
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, including anticancer , anti-inflammatory , and antimicrobial properties. The unique structural features of this compound, which include a thiazole ring, a pyridazine moiety, and an acetamide functional group, contribute to its diverse pharmacological effects.
Chemical Structure
The molecular formula of this compound is . The presence of the tert-butyl group enhances lipophilicity, which can influence its biological activity and pharmacokinetics.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of thiazole and pyridazine exhibited cytotoxic effects against various cancer cell lines. For instance, one derivative showed an IC50 value of 12 µM against human leukemia cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial effects. In vitro studies have reported that derivatives similar to this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated inhibition of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to 128 µg/mL .
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The thiazole ring may facilitate interactions through hydrogen bonding or hydrophobic effects, modulating the activity of these targets.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer activity of various thiazole derivatives against human leukemia cells. The findings indicated that modifications to the thiazole structure significantly influenced cytotoxicity levels. The most effective derivative had an IC50 value of 12 µM, suggesting strong potential for further development as an anticancer agent .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of furan-containing compounds. It was found that these compounds exhibited superior antibacterial activity against E. coli and Proteus vulgaris, with MIC values indicating effective inhibition at low concentrations . This suggests that the furan component enhances the overall antimicrobial efficacy.
Comparative Analysis
| Activity | Compound | IC50/MIC | Target Organisms |
|---|---|---|---|
| Anticancer | N-(4-chlorophenyl)thiazole derivative | 12 µM | Human leukemia cells |
| Antimicrobial | Furan-containing derivative | 64 µg/mL | E. coli, Staphylococcus aureus |
| N-(3-amino phenyl)furan derivative | 128 µg/mL | Proteus vulgaris |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
